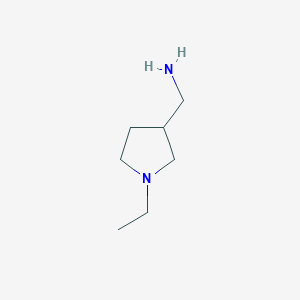

(1-Ethylpyrrolidin-3-yl)methanamine

Description

Significance of Pyrrolidinyl Methanamine Scaffolds in Contemporary Chemical Research

Pyrrolidinyl methanamine scaffolds, characterized by a five-membered saturated nitrogen-containing ring with a methylamine (B109427) substituent, are of substantial interest in modern chemical research, particularly in medicinal chemistry. The significance of the pyrrolidine (B122466) ring is multifaceted. Its three-dimensional, non-planar structure allows for a greater exploration of chemical space compared to flat, aromatic systems. nih.govresearchgate.net This three-dimensionality is crucial for the specific steric interactions required for high-affinity binding to biological targets such as enzymes and receptors. researchgate.net

The pyrrolidine nucleus is a common feature in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, which exhibit a wide range of biological activities. nih.gov Furthermore, the pyrrolidine scaffold is present in many drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its established role in the development of therapeutics. The presence of the methanamine group provides a key functional handle for further chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This versatility makes pyrrolidinyl methanamine derivatives valuable intermediates in the synthesis of a wide array of compounds with potential pharmacological applications. nih.govnih.gov

The Role of (1-Ethylpyrrolidin-3-yl)methanamine as a Key Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis, providing a pre-functionalized and stereochemically defined core for the construction of more elaborate molecules. The ethyl group on the pyrrolidine nitrogen and the primary amine of the methanamine group offer distinct sites for chemical reactions. This allows for sequential and controlled modifications, a key strategy in the multi-step synthesis of complex targets.

While specific, in-depth research focusing solely on this compound is somewhat limited in publicly accessible literature, the utility of closely related structures provides strong evidence for its potential applications. For instance, the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the development of the antibiotic premafloxacin, underscores the importance of 3-substituted pyrrolidine derivatives in creating medicinally relevant compounds. nih.gov Similarly, the 2-substituted isomer, (1-ethylpyrrolidin-2-yl)methanamine, is a known intermediate in the synthesis of drugs like sulpiride, a widely used antipsychotic and antiemetic. The synthetic routes to these related compounds often involve the reduction of a corresponding amide or nitrile, a common strategy that could likely be applied to the synthesis of this compound.

The primary amine of this compound can readily undergo a variety of chemical transformations, including acylation, alkylation, and reductive amination, to introduce new functional groups and build molecular complexity. This versatility makes it a valuable synthon for creating libraries of compounds for drug discovery and for the total synthesis of natural products.

Academic Research Trajectories and Scope of the Comprehensive Outline

Academic research involving pyrrolidinyl methanamine scaffolds generally follows several key trajectories. A significant area of focus is the development of novel and efficient synthetic methods to access these building blocks with high stereochemical control. nih.gov This includes asymmetric synthesis to obtain specific enantiomers, which is often crucial for biological activity.

Another major research avenue is the incorporation of these scaffolds into larger molecules to explore their structure-activity relationships (SAR). By systematically modifying the substituents on the pyrrolidine ring and the methanamine nitrogen, researchers can probe the interactions of these molecules with their biological targets and optimize their desired properties.

The scope of this article is to provide a focused overview of this compound within the context of advanced organic synthesis. It will detail the importance of the broader class of pyrrolidinyl methanamine scaffolds, infer the specific role of the title compound as a synthetic intermediate based on research on analogous structures, and outline the general research directions in this area of chemistry.

| Property | Value | Source |

| CAS Number | 51388-01-3 | N/A |

| Molecular Formula | C₇H₁₆N₂ | N/A |

| Molecular Weight | 128.22 g/mol | N/A |

| IUPAC Name | This compound | N/A |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1-ethylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-4-3-7(5-8)6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJWMNYRBVKMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567188 | |

| Record name | 1-(1-Ethylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51388-01-3 | |

| Record name | 1-Ethyl-3-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51388-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Ethylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethylpyrrolidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 1 Ethylpyrrolidin 3 Yl Methanamine

Direct Synthesis Strategies for the Pyrrolidine-3-yl Isomer

The direct synthesis of the pyrrolidine-3-yl isomer of (1-Ethylpyrrolidin-3-yl)methanamine involves several key chemical reactions. These methods focus on the efficient construction of the pyrrolidine (B122466) ring with the desired substitution pattern.

Condensation Reactions with Carboxylic Acid Chlorides

Condensation reactions represent a fundamental approach to forming amide bonds. unizin.orglibretexts.org In the context of synthesizing derivatives of this compound, this involves the reaction of the primary amine with a carboxylic acid chloride. This reaction, a type of acylation, proceeds readily due to the high reactivity of the acid chloride. youtube.com The nitrogen atom of the methanamine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This results in the formation of a stable amide linkage and the elimination of hydrogen chloride. unizin.orgyoutube.com This method is versatile, allowing for the introduction of a wide variety of substituents (R-groups) onto the amine, depending on the structure of the carboxylic acid chloride used.

A general scheme for this reaction is as follows:

This compound + R-COCl → N-((1-Ethylpyrrolidin-3-yl)methyl)amide + HCl

This approach is widely applicable in the synthesis of numerous compounds, including those with potential biological activity. For instance, the synthesis of various amides can be achieved by reacting amines with carboxylic acids or their derivatives. highfine.com

Coupling Reactions Involving N,N'-Carbonyldiimidazole

N,N'-Carbonyldiimidazole (CDI) is a valuable coupling reagent in organic synthesis, particularly for the formation of amides, esters, and other carbonyl compounds. wikipedia.orgnih.gov Its utility in the synthesis of this compound derivatives lies in its ability to activate a carboxylic acid for subsequent reaction with the amine.

The process begins with the reaction of a carboxylic acid with CDI, which forms a highly reactive acyl-imidazole intermediate. highfine.com This intermediate is then treated with this compound. The amine displaces the imidazole (B134444) group, which is a good leaving group, to form the desired amide. highfine.comwikipedia.org This method is often preferred over the use of acid chlorides due to its milder reaction conditions and the avoidance of corrosive byproducts like HCl. wikipedia.org

The reaction sequence can be summarized as:

R-COOH + CDI → R-CO-Imidazole + Imidazole + CO2

R-CO-Imidazole + this compound → N-((1-Ethylpyrrolidin-3-yl)methyl)amide + Imidazole

This two-step, one-pot procedure is highly efficient for creating a diverse library of amide derivatives.

Exploration of Novel Amination Routes to the Pyrrolidine Core

Recent research has focused on developing new and more efficient methods for constructing the pyrrolidine ring itself. These novel amination routes aim to provide access to a wider range of substituted pyrrolidines, including the 3-aminomethyl-substituted core of the target molecule.

One such strategy involves the copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. This method allows for the direct formation of the pyrrolidine ring from a linear precursor, offering high regioselectivity and functional group tolerance. organic-chemistry.org Another innovative approach is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, which can then undergo [3+2] cycloaddition reactions to form highly substituted pyrrolidines. acs.org

Furthermore, tandem reactions, such as a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, provide a direct route to α-cyano pyrrolidines from primary amine-tethered alkynes. nih.gov Biocatalytic approaches using transaminases are also emerging as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, offering high enantioselectivity. acs.org These advanced methodologies represent the cutting edge of pyrrolidine synthesis, enabling the creation of complex and diverse molecular architectures.

Stereoselective Synthesis of this compound and Related Chiral Pyrrolidinyl Methanamines

The synthesis of specific stereoisomers of this compound is crucial for the development of chiral drugs. Asymmetric synthesis techniques are employed to control the stereochemistry at the C3 position of the pyrrolidine ring.

Asymmetric Transformations in Pyrrolidine Ring Construction

Asymmetric catalysis provides a powerful means to construct chiral pyrrolidine rings with high enantiomeric excess. nih.gov Organocatalysis, in particular, has emerged as a key strategy. For example, proline and its derivatives can catalyze asymmetric aldol (B89426) and Michael reactions to create chiral building blocks for pyrrolidine synthesis. nih.govresearchgate.net Diarylprolinol silyl (B83357) ethers are effective organocatalysts for the asymmetric functionalization of aldehydes, which can then be elaborated into chiral pyrrolidines. nih.govresearchgate.net

Transition metal-catalyzed reactions also play a significant role. For instance, catalytic, asymmetric [3+2] cycloadditions of azomethine ylides are a powerful method for the direct and stereocontrolled synthesis of polysubstituted pyrrolidines. acs.orgresearchgate.net These reactions can generate multiple stereocenters in a single step with high levels of control. Additionally, asymmetric intramolecular Heck reactions have been developed for the construction of related pyrroloindoline structures. nih.gov

These methods offer direct access to enantioenriched pyrrolidine scaffolds, which are essential for the synthesis of chiral drugs.

Chiral Pool Synthesis Approaches Utilizing Pyrrolidine Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgstudysmarter.co.uk For the synthesis of chiral pyrrolidine derivatives, amino acids such as proline and aspartic acid are common chiral precursors. whiterose.ac.uknih.gov

For example, (R)- and (S)-aspartic acid have been used to synthesize the optical antipodes of 3-pyrrolidinylisoxazoles, demonstrating the utility of this approach. nih.gov The synthesis begins with the chiral amino acid, and through a series of chemical transformations, the desired chiral pyrrolidine derivative is obtained, preserving the initial stereochemistry. This strategy is particularly advantageous when the target molecule shares structural similarities with the starting chiral material. wikipedia.org

The use of chiral pool precursors provides an efficient and often more economical route to enantiomerically pure compounds compared to de novo asymmetric synthesis.

Deracemization and Enantiomeric Resolution Techniques

The production of enantiomerically pure this compound is crucial for its potential applications, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Achieving high enantiomeric purity can be accomplished through either asymmetric synthesis, which directly yields a single enantiomer, or through the resolution of a racemic mixture.

Enantiomeric Resolution:

A common strategy for separating enantiomers is classical resolution, which involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, a patented method for the resolution of the structurally related N-ethyl-2-aminomethylpyrrolidine utilizes L-tartaric acid. In this process, the racemic amine is treated with L-tartaric acid in a solvent mixture, leading to the precipitation of the L-tartrate salt of one enantiomer, while the other enantiomer remains in the mother liquor. Subsequent treatment of the separated salt with a base liberates the desired enantiopure amine. While specific data for this compound is not detailed in the available literature, this method provides a foundational approach that could be adapted.

Enzymatic kinetic resolution represents another powerful tool for obtaining enantiomerically pure amines. Lipases are frequently employed to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. Studies on other chiral amines have demonstrated the high enantioselectivity of this method. For example, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipase (B570770) in a two-phase reaction medium has been optimized to achieve high enantiomeric excess of the product. mdpi.com The efficiency of such resolutions is often dependent on the choice of enzyme, solvent, and acylating agent.

Deracemization:

Deracemization processes offer an elegant alternative to classical resolution by converting the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of a single enantiomer from a racemate. These methods can be broadly categorized into chemo-catalytic and bio-catalytic approaches.

Recent advancements have highlighted the use of photochemical methods for the deracemization of chiral compounds. This technique may involve the use of a chiral photosensitizer that selectively promotes the racemization of one enantiomer upon irradiation with light, allowing the other to accumulate. Furthermore, chemoenzymatic cascade reactions have been developed for the deracemization of racemic amines. These systems can employ a combination of an enantioselective enzyme, such as an amine oxidase, to oxidize one enantiomer, followed by a non-selective reduction of the resulting imine to regenerate the racemic amine, which then re-enters the cycle until the desired enantiomer is obtained in high purity.

Optimization of Synthetic Efficiency and Sustainability in this compound Preparation

The principles of green chemistry are increasingly influencing the development of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The optimization of the synthesis of this compound can be approached from several angles.

Synthetic Efficiency:

Reductive amination is a key reaction for the introduction of the ethyl group onto the pyrrolidine nitrogen. Optimization of this step can involve the screening of various reducing agents and catalysts to improve yield and selectivity. Modern catalytic systems, including those based on iridium, have been developed for asymmetric reductive amination, offering a direct route to chiral amines from ketones.

Sustainability:

From a sustainability perspective, the choice of starting materials and reagents is critical. The use of bio-based starting materials, such as glutamic acid, for the synthesis of the pyrrolidine core is a promising green alternative. For the N-alkylation step, traditional methods often rely on the use of alkyl halides, which can be toxic. Greener alternatives include the use of dialkyl carbonates or alcohols as alkylating agents, which produce less hazardous byproducts. For instance, propylene (B89431) carbonate has been explored as a green solvent and reagent for the N-alkylation of N-heterocycles. bldpharm.com

The development of catalytic processes is central to sustainable chemistry. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is highly desirable. Furthermore, reactions that can be performed in environmentally benign solvents, such as water or bio-based solvents, or even under solvent-free conditions, contribute to a more sustainable synthetic process.

Below is a table summarizing potential optimization strategies for the synthesis of this compound, drawing from general principles of organic synthesis and green chemistry.

| Synthetic Step | Traditional Method | Optimized/Sustainable Approach | Potential Advantages |

| Pyrrolidine Ring Formation | Multi-step linear synthesis | Diastereoselective multicomponent reactions; Synthesis from bio-based precursors (e.g., glutamic acid) | Fewer steps, higher atom economy, use of renewable resources |

| N-Ethylation | Use of ethyl halides | Reductive amination with acetaldehyde; N-alkylation with diethyl carbonate or ethanol | Avoidance of toxic reagents, milder reaction conditions |

| Enantiomeric Separation | Classical resolution with stoichiometric resolving agent | Enzymatic kinetic resolution; Catalytic deracemization | Higher potential yield, reduced waste, catalytic efficiency |

| Solvent Usage | Use of volatile organic solvents | Use of green solvents (e.g., water, bio-solvents); Solvent-free conditions | Reduced environmental impact, improved safety |

| Catalysis | Stoichiometric reagents | Use of recyclable heterogeneous catalysts; Biocatalysis | Reduced waste, catalyst reusability, milder conditions |

While specific, detailed research findings for the optimization of this compound synthesis are not extensively documented in publicly available literature, the application of these modern synthetic principles and methodologies holds significant promise for the development of efficient, enantioselective, and sustainable routes to this important chiral building block.

Chemical Transformations and Derivatization of 1 Ethylpyrrolidin 3 Yl Methanamine

Reactivity of the Primary Amine Moiety

The exocyclic primary amine is the more nucleophilic and sterically accessible of the two nitrogen atoms, making it the primary site for many chemical reactions. Its reactivity is typical of a primary alkylamine, allowing for the formation of amides, sulfonamides, ureas, and secondary or tertiary amines through various synthetic routes.

Amidation and Sulfonamide Formation

The primary amine of (1-Ethylpyrrolidin-3-yl)methanamine readily undergoes acylation with carboxylic acid derivatives, such as acid chlorides, anhydrides, or esters, to form stable amide linkages. This reaction is fundamental in medicinal chemistry for connecting the pyrrolidine (B122466) motif to other pharmacophores. For instance, the amidation of structurally similar aminomethylpyrrolidines with activated carboxylic acids is a key step in the synthesis of various biologically active compounds. vulcanchem.comfrontiersin.org The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

Similarly, the amine can react with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. This transformation is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the hydrochloric acid generated during the reaction. nih.gov The resulting sulfonamides are important functional groups in many pharmaceutical agents.

Table 1: Examples of Amidation and Sulfonamide Formation This table presents hypothetical, yet chemically plausible, reactions based on established chemical principles.

| Reactant 1 | Reactant 2 (Acylating/Sulfonylating Agent) | Resulting Functional Group | Product Name Example |

|---|---|---|---|

| This compound | Benzoyl Chloride | Amide | N-((1-Ethylpyrrolidin-3-yl)methyl)benzamide |

| This compound | Acetic Anhydride | Amide | N-((1-Ethylpyrrolidin-3-yl)methyl)acetamide |

| This compound | Benzenesulfonyl Chloride | Sulfonamide | N-((1-Ethylpyrrolidin-3-yl)methyl)benzenesulfonamide |

| This compound | Methanesulfonyl Chloride | Sulfonamide | N-((1-Ethylpyrrolidin-3-yl)methyl)methanesulfonamide |

Reductive Alkylation Reactions

Reductive alkylation, also known as reductive amination, is a powerful method for converting the primary amine of this compound into a secondary or tertiary amine. libretexts.org The process involves the initial reaction of the amine with an aldehyde or a ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding amine. sci-hub.seresearchgate.net

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. researchgate.net The choice of reducing agent depends on the specific substrates and the desired reaction conditions. For example, NaBH(OAc)₃ is particularly effective for reacting with a wide range of aldehydes and ketones under mild conditions. sci-hub.se This method allows for the introduction of a diverse set of alkyl or aryl substituents onto the primary amine nitrogen. frontiersin.org

Table 2: Examples of Reductive Alkylation This table presents hypothetical, yet chemically plausible, reactions based on established chemical principles.

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product Name Example |

|---|---|---|---|

| This compound | Formaldehyde | Sodium triacetoxyborohydride | N-((1-Ethylpyrrolidin-3-yl)methyl)-N-methylamine |

| This compound | Acetone | Sodium cyanoborohydride | N-((1-Ethylpyrrolidin-3-yl)methyl)propan-2-amine |

| This compound | Benzaldehyde | Sodium borohydride | N-Benzyl-1-((1-ethylpyrrolidin-3-yl)methyl)amine |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine readily reacts with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form urea and thiourea derivatives, respectively. nih.govnih.gov This addition reaction is typically rapid and proceeds without the need for a catalyst, forming a stable C-N bond. nih.gov The resulting urea and thiourea moieties are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.govresearchgate.net A wide variety of substituted ureas and thioureas can be synthesized by selecting the appropriate isocyanate or isothiocyanate reagent. nih.gov

Modifications of the N-Ethylpyrrolidine Ring System

While the primary amine is generally more reactive, the N-ethylpyrrolidine ring also offers opportunities for chemical modification. These transformations can involve the tertiary nitrogen atom or the carbon atoms of the pyrrolidine ring.

N-Functionalization of the Pyrrolidine Nitrogen

The tertiary nitrogen of the N-ethylpyrrolidine ring is nucleophilic and can react with electrophiles. The most common reaction is quaternization, where the nitrogen atom attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. nih.gov These charged derivatives exhibit increased water solubility.

Another important transformation is N-dealkylation, specifically the removal of the ethyl group. nih.gov This can be achieved through various methods, such as the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformates followed by hydrolysis. researchgate.net N-dealkylation is a crucial strategic step, as it converts the tertiary amine back to a secondary amine (pyrrolidin-3-yl)methanamine derivative. This newly formed secondary amine can then be re-functionalized with different alkyl or acyl groups, allowing for the synthesis of a diverse library of N-substituted analogues. nih.govsemanticscholar.org Metabolic processes can also lead to N-dealkylation. nih.gov

Regioselective Functionalization at Other Ring Positions

Direct functionalization of the C-H bonds of the pyrrolidine ring is a more challenging but increasingly important area of research. researchgate.netnih.gov The positions alpha to the nitrogen atom (C2 and C5) are the most activated towards functionalization due to the influence of the adjacent heteroatom. nih.gov Various methods, often involving metal catalysis, have been developed for the α-C–H functionalization of pyrrolidines. nih.gov

Achieving regioselectivity, especially at the C3 or C4 positions, often requires more advanced strategies. One approach is the use of a directing group, which positions a catalyst to activate a specific C-H bond. rsc.org While direct C-H functionalization of this compound itself is not widely documented, the principles developed for other substituted pyrrolidines suggest that such transformations are feasible, opening pathways to novel and complex molecular architectures. researchgate.net

Scientific literature often highlights the synthesis of various pyrrolidine derivatives due to their significance in medicinal chemistry. Methodologies for creating chiral pyrrolidine-containing compounds are a subject of ongoing research. These methods frequently involve the use of chiral starting materials, catalysts, or auxiliaries to direct the stereochemical course of a reaction, aiming to produce a single desired stereoisomer.

For instance, the synthesis of related compounds, such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, has been described in the literature as a key intermediate for certain pharmaceutical agents. The synthesis of such molecules often employs stereoselective processes to ensure the correct three-dimensional arrangement of atoms, which is crucial for their biological activity. However, these reports focus on the construction of the chiral pyrrolidine core itself rather than the subsequent derivatization of a pre-existing chiral pyrrolidine like this compound.

In the absence of specific research on the stereochemical control in derivatization reactions of this compound, a detailed article with the requested structure and data cannot be generated at this time. Further investigation into proprietary research or more specialized chemical literature would be necessary to uncover the specific details required to fulfill the request.

Applications As a Versatile Chemical Building Block and Scaffold

Design and Construction of Complex Heterocyclic Systems

The structural framework of (1-Ethylpyrrolidin-3-yl)methanamine serves as a foundational element for the assembly of more complex, multi-cyclic architectures. Its nucleophilic primary amine readily participates in reactions to form larger ring systems, incorporating the pyrrolidine (B122466) moiety into the final structure.

The utility of this compound as a precursor for multi-cyclic compounds is demonstrated in its application in the synthesis of partially saturated tricyclic systems. In one such example, the compound is utilized as a key reactant in the formation of complex molecular frameworks with potential therapeutic applications. researchgate.net The primary amine of this compound can be strategically employed to react with suitable electrophiles, leading to the construction of fused or bridged heterocyclic systems. This approach allows for the systematic exploration of chemical space around a core scaffold, which is a crucial aspect of modern drug discovery.

A notable application of this compound is in the synthesis of N-alkylated analogues of Eticlopride, a well-known dopamine (B1211576) D2/D3 receptor antagonist. nih.gov In a study focused on the structure-activity relationships of Eticlopride-based bitopic ligands, this compound was used to synthesize a specific analogue, compound 17b . nih.gov

The synthesis involved the reaction of 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid (16 ) with this compound. The benzoic acid was first converted to its more reactive acid chloride intermediate using thionyl chloride (SOCl₂). This intermediate was then treated with this compound in the presence of triethylamine (B128534) (TEA) to yield the desired N-alkylated Eticlopride analogue. An alternative method employed 1,1'-carbonyldiimidazole (B1668759) (CDI) in tetrahydrofuran (B95107) (THF) to facilitate the coupling of the benzoic acid and the amine. nih.gov

Table 1: Synthesis of N-alkylated Eticlopride Analogue 17b nih.gov

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid (16 ) | This compound | a) SOCl₂, toluene, DMF, RT, 12 h; b) CHCl₃, TEA, 0 °C to RT, 48 h | N-((1-ethylpyrrolidin-3-yl)methyl)-3-chloro-5-ethyl-6-hydroxy-2-methoxybenzamide (17b ) |

| 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid (16 ) | This compound | c) CDI/THF, RT, overnight | N-((1-ethylpyrrolidin-3-yl)methyl)-3-chloro-5-ethyl-6-hydroxy-2-methoxybenzamide (17b ) |

This synthetic route highlights the role of this compound as a key building block in modifying the structure of existing pharmacologically active compounds to explore new structure-activity relationships.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. The pyrrolidine scaffold is a common starting point for DOS due to its three-dimensional nature and the ease with which it can be functionalized. nih.govnih.gov While direct examples of the use of this compound in a large DOS library are not extensively documented, the application of structurally similar compounds provides a strong indication of its potential.

For instance, a diversity-oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues was achieved using a Ugi four-component reaction. researchgate.net This multicomponent reaction allowed for the introduction of four different points of diversity in a single step, starting from a pyrrolidine-based scaffold. Given the presence of a reactive primary amine and the potential for further modification at the ethyl group on the nitrogen, this compound is a prime candidate for similar DOS approaches to generate novel compound libraries for biological screening.

Contribution to Chiral Molecule Synthesis

The presence of a stereocenter at the 3-position of the pyrrolidine ring makes this compound a valuable chiral building block. Its enantiomerically pure forms can be used in the synthesis of chiral drugs and other advanced intermediates where stereochemistry is critical for biological activity.

The enantioselective synthesis of complex molecules often relies on the use of chiral starting materials or chiral catalysts. Chiral pyrrolidine derivatives are widely used as ligands in asymmetric catalysis and as building blocks in chiral pool synthesis. researcher.life The availability of specific enantiomers, such as (S)-(1-Ethylpyrrolidin-3-yl)methanamine, opens up avenues for the stereocontrolled synthesis of more complex chiral molecules. nih.gov

While specific examples detailing the use of enantiomerically pure this compound in enantioselective synthesis are emerging, the well-established role of similar chiral pyrrolidines in this field underscores its potential. For example, chiral pyrrolidine diamines have been shown to be effective ligands in various asymmetric transformations. researchgate.net It is therefore anticipated that chiral this compound can be employed in a similar fashion to direct the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched target molecules.

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is a significant synthetic challenge. Diastereoselective reactions are employed to achieve this control. The existing stereocenter in this compound can influence the stereochemical outcome of reactions at other positions in the molecule, a process known as substrate-controlled diastereoselection.

Methodologies for the highly diastereoselective synthesis of substituted pyrrolidines have been developed, for example, through a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. nih.gov Although this particular study did not use this compound, the principles can be applied to it. By reacting this compound with appropriate reagents, it is possible to generate new stereocenters with a high degree of diastereoselectivity, leading to the formation of highly functionalized and stereochemically defined target molecules. The development of such diastereoselective routes is crucial for the synthesis of complex natural products and pharmaceutical agents.

Precursor in the Synthesis of Pyrrolidine-Containing Frameworks

The bifunctional nature of this compound, possessing a nucleophilic primary amine and a tertiary amine within the pyrrolidine ring, allows for its incorporation into larger molecules through various synthetic transformations. The primary aminomethyl group at the C3 position provides a reactive handle for the formation of amides, ureas, sulfonamides, and other functionalities, while the N-ethylpyrrolidine moiety can influence the physicochemical properties, such as solubility and basicity, of the final compound.

While specific, publicly available examples detailing the direct use of this compound as a starting material for named compounds are limited, its potential as a precursor can be inferred from the synthesis of analogous structures. For instance, the synthesis of various pyrrolidine-containing drugs often involves the coupling of a pyrrolidine-based amine with other molecular fragments. The primary amine of this compound is well-suited for such coupling reactions.

Table 1: Potential Reactions for Framework Elaboration

| Reaction Type | Reactant for Primary Amine | Resulting Linkage | Potential Framework |

| Acylation | Carboxylic Acid / Acid Chloride | Amide | Polyamides, Peptidomimetics |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Sulfonamide-based drugs |

| Urea (B33335) Formation | Isocyanate | Urea | Urea-containing inhibitors |

| Reductive Amination | Aldehyde / Ketone | Secondary Amine | Substituted Amines |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Complex acyclic chains |

The N-ethyl group on the pyrrolidine ring also plays a crucial role. It can influence the steric environment around the nitrogen atom, which can be advantageous in directing the stereochemical outcome of certain reactions. Furthermore, the tertiary amine can act as an internal base or be quaternized to introduce a positive charge, a feature often utilized in the design of receptor antagonists.

The strategic placement of the aminomethyl group at the 3-position of the pyrrolidine ring provides a distinct spatial arrangement compared to its 2-substituted counterparts, such as (S)-(1-ethylpyrrolidin-2-yl)methanamine, which has been utilized in the synthesis of compounds like Raclopride. This difference in substitution pattern can lead to unique pharmacological profiles in the resulting molecules by altering the way they interact with biological targets.

Although detailed research findings on the direct application of this compound are not extensively documented in readily accessible literature, its structural attributes firmly establish it as a valuable precursor for the synthesis of diverse pyrrolidine-containing frameworks in medicinal and materials chemistry. The ability to selectively modify its functional groups allows for the systematic exploration of chemical space and the generation of novel molecular entities with desired properties.

Ligand Design and Catalytic Applications of 1 Ethylpyrrolidin 3 Yl Methanamine Derivatives

Development of Chiral Ligands for Asymmetric Catalysis

The pyrrolidine (B122466) ring is a privileged scaffold in asymmetric catalysis, and derivatives of (1-Ethylpyrrolidin-3-yl)methanamine are integral to the synthesis of effective chiral ligands. beilstein-journals.org The inherent chirality of the substituted pyrrolidine core, combined with the primary amine functionality, provides a versatile platform for creating bidentate or polydentate ligands. These ligands are crucial for inducing enantioselectivity in a wide array of chemical transformations. The development process often involves modifying the methanamine group to introduce other coordinating moieties or bulky substituents that can precisely control the steric and electronic environment around a metal center or a substrate in organocatalytic systems.

Metal-Mediated Asymmetric Transformations

Ligands derived from the this compound framework form stable complexes with a variety of transition metals, including rhodium, copper, and iridium. researchgate.netresearchgate.net These metal complexes act as chiral catalysts, facilitating reactions where the creation of a specific stereoisomer is desired. The ethyl group on the pyrrolidine nitrogen and the aminomethyl group at the C3 position are critical for establishing a well-defined chiral pocket around the metal center. This controlled environment dictates the trajectory of incoming substrates, leading to high levels of enantioselectivity. For instance, chiral diamines based on the pyrrolidine structure have been effectively used as ligands in asymmetric hydrogenation and Reformatsky reactions. researchgate.net The formation of stable chelate rings between the ligand and the metal is a key factor in achieving high catalytic activity and stereocontrol.

Organocatalytic Systems Employing Pyrrolidinyl Methanamine Derivatives

In the realm of organocatalysis, which avoids the use of metals, derivatives of this compound are foundational. nsf.govnih.gov Chiral pyrrolidines are a cornerstone of aminocatalysis, where they activate substrates through the formation of transient enamines or iminium ions. beilstein-journals.org The secondary amine that can be generated from the primary amine of this compound, or the primary amine itself, can participate in these catalytic cycles. The substituent on the pyrrolidine nitrogen significantly influences enantioselectivity. nih.gov The ethyl group in this compound provides a balance of steric hindrance and electronic effects that can be fine-tuned by further derivatization to optimize performance in reactions like Michael additions and aldol (B89426) reactions. beilstein-journals.orgnih.gov

Structure-Activity Relationships in Ligand Design

The effectiveness of a catalyst is intrinsically linked to the three-dimensional structure of its ligand. For derivatives of this compound, systematic studies of structure-activity relationships (SAR) are crucial for designing more efficient and selective catalysts. mdpi.comnih.gov

Influence of Pyrrolidine Ring Substituents on Catalytic Performance

The substituents on the pyrrolidine ring play a pivotal role in determining the outcomes of a catalytic reaction. The N-substituent, in this case, the ethyl group, is particularly influential. Altering the size and electronic nature of this group can dramatically impact the catalyst's solubility, stability, and the stereochemical course of the reaction. nih.gov For example, in Michael additions of aldehydes to nitroalkenes, the bulkiness of the N-substituent on a pyrrolidine-based catalyst can directly affect the enantiomeric excess of the product. beilstein-journals.org While the ethyl group provides a certain level of steric demand, further optimization might involve replacing it with bulkier groups like benzyl (B1604629) or smaller groups like methyl to tune the catalytic performance for a specific transformation. acs.org

Below is a table illustrating how modifications to the N-substituent on a pyrrolidine scaffold can influence the outcome of a representative asymmetric Michael addition.

| N-Substituent (R) on Pyrrolidine | Yield (%) | Enantiomeric Excess (ee, %) |

| Methyl | 95 | 88 |

| Ethyl | 96 | 92 |

| Isopropyl | 94 | 95 |

| Benzyl | 98 | 97 |

| tert-Butyl | 90 | 85 |

| Note: Data is representative and compiled from general findings on N-substituted pyrrolidine catalysts in asymmetric Michael additions to illustrate the trend. |

Stereochemical Purity and Ligand Efficiency in Catalytic Cycles

The stereochemical purity of the this compound-derived ligand is paramount for its efficiency. nsf.gov The presence of even small amounts of the opposite enantiomer can lead to a significant decrease in the enantiomeric excess of the product, a phenomenon known as a non-linear effect. Therefore, methods for accurately determining the enantiomeric purity of chiral amines and their derivatives, such as NMR spectroscopy with chiral solvating agents or chiral chromatography, are essential during ligand synthesis and catalyst preparation. acs.orgrsc.org High ligand efficiency is achieved when the catalyst can facilitate a high number of turnovers without losing its activity or selectivity, which is directly tied to the stability and well-defined stereochemical nature of the ligand.

Catalytic Enantioselective Reactions Facilitated by this compound-Derived Ligands

Ligands derived from the this compound scaffold have been instrumental in a variety of catalytic enantioselective reactions. Their versatility allows them to be employed in both metal-catalyzed and organocatalytic transformations.

One of the most prominent applications is in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction. Pyrrolidine-based organocatalysts activate aldehydes or ketones to form nucleophilic enamines, which then add to electrophilic nitroalkenes or other Michael acceptors. beilstein-journals.orgethz.ch The specific stereochemistry of the pyrrolidine ligand, including the configuration at the C3 position and the nature of the N-ethyl group, shields one face of the enamine intermediate, directing the electrophile to the opposite face and thereby controlling the stereochemistry of the product. nih.gov

Another significant area is in [3+2] cycloaddition reactions. For instance, organocatalysts derived from pyrrolidines can facilitate the reaction between imines and electron-deficient alkenes to produce highly substituted, enantioenriched pyrrolidine rings, which are themselves valuable building blocks in medicinal chemistry. acs.orgmdpi.com

The table below summarizes the performance of catalysts derived from chiral pyrrolidine scaffolds in representative enantioselective reactions.

| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) |

| Michael Addition | Organocatalyst | Propanal | Nitrostyrene | 98 | 95 (syn) |

| Aldol Reaction | Organocatalyst | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 97 (anti) |

| [3+2] Cycloaddition | Organocatalyst | Glycine imine | Methyl vinyl ketone | 92 | 93 |

| Hydrogenation | Rh-Complex | Methyl acetamidoacrylate | H₂ | >99 | 96 |

| Reformatsky Reaction | Zn-Complex | Benzaldehyde | Ethyl bromoacetate | 95 | >90 |

| Note: This table presents typical results for pyrrolidine-based catalysts to demonstrate the applicability of the this compound scaffold in these transformations. |

Advanced Spectroscopic and Computational Characterization of 1 Ethylpyrrolidin 3 Yl Methanamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of organic molecules like (1-Ethylpyrrolidin-3-yl)methanamine. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the three-dimensional arrangement and enantiomeric composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity and conformational preferences of this compound in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, reveal the chemical environment of each hydrogen and carbon atom, respectively. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) provide foundational information about the molecule's carbon-hydrogen framework.

For a more in-depth analysis, two-dimensional (2D) NMR techniques are employed. mdpi.com Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons), while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the carbon atom to which it is directly attached. To establish long-range connectivity (across two or more bonds), the Heteronuclear Multiple Bond Correlation (HMBC) technique is used. mdpi.com

Conformational analysis, which describes the spatial arrangement of atoms, can be investigated using the Nuclear Overhauser Effect (NOE). mdpi.com NOE-based experiments, such as NOESY, detect through-space interactions between protons that are in close proximity, providing critical data to determine the preferred orientation of the ethyl group and the aminomethyl side chain relative to the pyrrolidine (B122466) ring. frontiersin.org

Representative ¹H and ¹³C NMR Data

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂- (Ethyl, N-CH₂) | ~2.5 (q) | ~53.0 |

| -CH₃ (Ethyl) | ~1.1 (t) | ~13.0 |

| H2/H5 (Pyrrolidine Ring) | ~2.3 - 2.8 (m) | ~55.0, ~60.0 |

| H3 (Pyrrolidine Ring) | ~2.0 - 2.4 (m) | ~35.0 |

| H4 (Pyrrolidine Ring) | ~1.5 - 2.0 (m) | ~29.0 |

| -CH₂- (Aminomethyl) | ~2.7 (d) | ~45.0 |

| -NH₂ (Aminomethyl) | ~1.4 (s, broad) | N/A |

Note: The chemical shifts are estimated values and may vary based on solvent and other experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular identity of this compound by precisely measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental formula (C₇H₁₆N₂).

In a typical MS experiment, the molecule is ionized and the resulting molecular ion [M]⁺ or protonated molecule [M+H]⁺ is detected. The molecule may also break apart into characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint, providing additional structural confirmation. Common fragmentation pathways for this compound would include the loss of the ethyl group or cleavage at the C3 position of the pyrrolidine ring.

Predicted Mass Spectrometry Data

| Ion | Formula | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M]⁺ (Molecular Ion) | C₇H₁₆N₂ | 128.1313 |

| [M+H]⁺ (Protonated Molecule) | C₇H₁₇N₂ | 129.1392 |

| [M-C₂H₅]⁺ (Loss of ethyl group) | C₅H₁₁N₂ | 99.0922 |

| [C₆H₁₃N]⁺ (Cleavage of C-C bond to aminomethyl) | C₆H₁₃N | 99.1048 |

Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it exists as a pair of enantiomers: (R)- and (S)-(1-Ethylpyrrolidin-3-yl)methanamine. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity of a sample. nih.gov

This separation is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). researchgate.nethumanjournals.com CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times. The enantiomers are separated into two distinct peaks in the resulting chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (ee). In some cases, pre-column derivatization with a chiral agent can be used to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net

Hypothetical Chiral HPLC Separation Data

| Enantiomer | Retention Time (minutes) | Peak Area (%) |

|---|---|---|

| (R)-(1-Ethylpyrrolidin-3-yl)methanamine | 10.2 | 50.0 |

| (S)-(1-Ethylpyrrolidin-3-yl)methanamine | 12.5 | 50.0 |

Note: Data represents a hypothetical racemic mixture. The elution order and retention times depend on the specific chiral column and mobile phase used.

Optical rotation measurement, or polarimetry, is a classic technique that confirms the chiral nature of a compound. Chiral molecules are optically active, meaning they rotate the plane of polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. The (R)-enantiomer will have a specific rotation value that is equal in magnitude but opposite in sign to the (S)-enantiomer.

The specific rotation, [α], is a physical constant measured under standard conditions of temperature, solvent, concentration, and light wavelength (typically the sodium D-line, 589 nm). It is often used in conjunction with chiral chromatography, where an in-line optical rotation detector can confirm the identity of each eluting enantiomeric peak. researchgate.net

Hypothetical Optical Rotation Data

| Enantiomer | Specific Rotation [α]D (c=1, CHCl₃, 20°C) |

|---|---|

| (R)-(1-Ethylpyrrolidin-3-yl)methanamine | -25.5° |

| (S)-(1-Ethylpyrrolidin-3-yl)methanamine | +25.5° |

Note: These values are hypothetical and serve as an illustration of the principle.

Computational Chemistry for Predictive Analysis

Computational methods complement experimental data by providing a theoretical framework to understand and predict the properties of this compound at the atomic level.

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to model the molecule's three-dimensional geometry, conformational landscape, and electronic properties. These calculations can predict the most stable conformations of the pyrrolidine ring and the rotational barriers of the ethyl and aminomethyl substituents. frontiersin.org

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Predicted Quantum Chemical Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Indicates electron-donating capability (nucleophilic centers) |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting capability (electrophilic centers) |

| HOMO-LUMO Gap | ~ 7.7 eV | Relates to chemical stability and electronic transitions |

| Dipole Moment | ~ 1.8 D | Indicates overall molecular polarity |

Note: Values are representative and depend on the level of theory and basis set used in the calculation.

Molecular Modeling for Conformational Landscape Exploration

The three-dimensional arrangement of atoms in a molecule, its conformation, is critical in determining its physical, chemical, and biological properties. For a flexible molecule like this compound, which possesses multiple rotatable bonds and a non-planar ring, a multitude of conformations are possible. Molecular dynamics (MD) simulations offer a powerful computational microscope to explore this complex energy landscape. mdpi.comnih.gov

MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the observation of dynamic molecular behavior, including bond rotations, ring puckering, and intermolecular interactions. For this compound, an MD simulation would typically begin with an initial 3D structure, which is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological or reaction conditions.

The potential energy of the system is described by a force field, a set of empirical functions and parameters that define the energetics of bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. By simulating the molecule for a sufficient length of time, typically nanoseconds to microseconds, a representative ensemble of conformations can be generated.

Analysis of the MD trajectory provides insight into the preferred conformations of the pyrrolidine ring (e.g., envelope or twist conformations), the orientation of the ethyl group, and the rotational freedom of the aminomethyl side chain. The relative populations of different conformers can be estimated based on their potential energies and the frequency of their occurrence during the simulation. This information is invaluable for understanding how the molecule might interact with biological targets or participate in chemical reactions.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of equations and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the conformational analysis. Common choices include AMBER, CHARMM, or OPLS. |

| Solvent Model | Explicit or implicit representation of the solvent surrounding the molecule. | Affects the conformational preferences, especially of the polar amine groups. |

| Simulation Time | The duration of the simulated trajectory. | Needs to be long enough to adequately sample the conformational space. |

| Temperature and Pressure | Environmental conditions of the simulation. | Kept constant to mimic specific experimental conditions. |

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. beilstein-journals.org For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can be employed to map out the potential energy surface (PES) of a given reaction. beilstein-journals.org

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It allows for the calculation of the energies of reactants, products, transition states, and intermediates along a reaction pathway. By identifying the transition state, which represents the highest energy point along the reaction coordinate, the activation energy (ΔG‡) can be determined. This value is crucial for predicting the reaction rate.

A theoretical study of a reaction involving this compound, for instance, its N-acylation, would involve the following steps:

Geometry Optimization: The 3D structures of the reactants, this compound and the acylating agent, are optimized to find their lowest energy conformations.

Transition State Search: A search is performed to locate the transition state structure for the reaction. This is often the most computationally demanding step.

Intermediate and Product Optimization: The geometries of any reaction intermediates and the final products are optimized.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points (i.e., minima for reactants, products, and intermediates, and a first-order saddle point for the transition state) and to obtain thermodynamic data such as Gibbs free energy.

By comparing the energies of different possible pathways, the most favorable reaction mechanism can be identified. For example, DFT calculations can distinguish between kinetic and thermodynamic control of a reaction by comparing the activation energies of competing pathways and the relative stabilities of the final products. beilstein-journals.org Such studies have been successfully applied to understand the reaction mechanisms of similar pyrrolidine derivatives. beilstein-journals.org

Table 2: Computational Approaches to Reaction Mechanism Analysis

| Computational Method | Information Obtained | Application to this compound |

| Density Functional Theory (DFT) | Energies of reactants, products, transition states, and intermediates. | Elucidating the mechanism of reactions such as nucleophilic substitution or acylation at the amine functionalities. |

| Potential Energy Surface (PES) Scanning | Mapping the energy landscape as a function of specific reaction coordinates. | Identifying the lowest energy pathway for a given transformation. |

| Solvent Models (Implicit/Explicit) | Simulating the effect of the solvent on the reaction energetics. | Determining the influence of solvent polarity on reaction rates and selectivity. |

Emerging Research Avenues and Future Outlook for 1 Ethylpyrrolidin 3 Yl Methanamine

Untapped Synthetic Methodologies for Enhanced Accessibility

The development of efficient and scalable methods to synthesize chiral pyrrolidines like (1-Ethylpyrrolidin-3-yl)methanamine is crucial for its broader application. While traditional multi-step syntheses exist, researchers are increasingly exploring novel methodologies that offer improved yields, stereoselectivity, and sustainability. nih.govnih.gov

Biocatalysis: Enzymatic reactions present a green and highly selective alternative to conventional chemical methods. acs.org Biocatalytic approaches, such as the use of transaminases, can facilitate the asymmetric synthesis of chiral amines from ketone precursors with high enantiomeric excess. acs.orgnih.gov For instance, a one-pot photoenzymatic route has been developed for N-Boc-3-aminopyrrolidine, achieving high conversions and over 99% enantiomeric excess by combining photochemical oxyfunctionalization with a stereoselective enzymatic transamination. nih.gov Similarly, transaminases have been successfully used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving up to 90% analytical yield and >99.5% enantiomeric excess for both enantiomers. acs.org Directed evolution of enzymes, like cytochrome P411 variants, has also enabled the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with good yield and selectivity. acs.orgnih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, scalability, and reaction speed. rsc.org A highly diastereoselective continuous flow protocol has been established for creating a library of α-chiral pyrrolidines, achieving high yields and excellent diastereocontrol within minutes. rsc.org This method's utility was demonstrated by a gram-scale preparation of an intermediate for a κ-opioid receptor antagonist, showcasing its potential for large-scale applications. rsc.org The integration of flow chemistry with batch methods has also proven effective for the efficient preparation of focused libraries of trisubstituted pyrrolidines. vapourtec.com

| Methodology | Key Advantages | Reported Yields/Selectivity | Potential for this compound | Reference |

|---|---|---|---|---|

| Biocatalysis (Transaminases) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Up to 90% conversion, >99% enantiomeric excess. | Applicable for the stereoselective introduction of the aminomethyl group. | acs.orgnih.gov |

| Biocatalysis (Engineered Cytochromes) | New-to-nature reactions, intramolecular C-H amination. | Up to 74% yield, 99:1 enantiomeric ratio. | Could enable novel cyclization strategies to form the pyrrolidine ring. | acs.orgnih.gov |

| Continuous Flow Chemistry | Rapid, scalable, cost-efficient, improved safety. | Up to 87% yield, high diastereoselectivity within 150 seconds. | Ideal for large-scale, industrial production with high purity. | rsc.org |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large and diverse compound libraries for drug discovery has driven the integration of synthetic chemistry with automated and high-throughput platforms. vapourtec.comnih.gov The this compound scaffold is well-suited for these technologies.

Automated Nanoscale Synthesis: Miniaturization of organic synthesis to the nanoscale is both time- and cost-effective and reduces the environmental footprint of chemical research. nih.gov Automated platforms using technologies like Immediate drop-on-demand (I-DOT) can prepare thousands of derivatives in a fully automated fashion. nih.govresearchgate.net For example, a library of over 1000 iminopyrrolidines was synthesized using an Ugi three-component reaction on a nanoscale, demonstrating the feasibility of creating large, diverse libraries rapidly. nih.govresearchgate.net

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of libraries containing billions of unique molecules. nih.gov While many synthetic reactions are not compatible with DNA, strategies are being developed to incorporate complex scaffolds like pyrrolidines. nih.govbohrium.com This can be achieved by synthesizing the core scaffold first and then attaching it to the DNA tag, followed by further diversification using DNA-tolerant reactions. nih.govresearchgate.net The development of on-DNA reactions to form the pyrrolidine scaffold directly is also an active area of research. researchgate.netnih.gov

Rational Design of Next-Generation Pyrrolidinyl Methanamine Derivatives

Computational tools and a deep understanding of structure-activity relationships (SAR) are pivotal in designing the next generation of molecules based on the this compound core. nih.govescholarship.org

Computational Modeling and SAR: In silico methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify key structural features required for biological activity. nih.gov For a series of pyrrolidine derivatives, these models revealed that electron-donating groups at the 3-position and electron-withdrawing groups at the 4- and 5-positions of the pyrrolidine ring could enhance activity. nih.gov Such insights are invaluable for guiding the synthesis of more potent and selective compounds. The non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space, which is a key factor in its frequent appearance in approved drugs. nih.govnih.gov

Scaffold Modification and Bioisosteric Replacement: The pyrrolidine ring itself can be modified or replaced with bioisosteres to fine-tune the physicochemical and biological properties of the resulting compounds. nih.gov The stereochemistry of the substituents on the pyrrolidine ring is often critical for biological activity, as different stereoisomers can exhibit vastly different binding modes and potencies. nih.govnih.gov The design of ligands for transition metal catalysis and other applications often relies on the modular synthesis of pyrrolidine-based structures where substituents can be easily varied. escholarship.orgresearchgate.net

Interdisciplinary Research with Material Science and Polymer Chemistry

The unique properties of the pyrrolidine moiety extend its utility beyond medicine into the realms of material science and polymer chemistry. researchgate.netrsc.org

Functional Polymers and Materials: Pyrrolidine derivatives can be incorporated into polymers to create functional materials with specific catalytic or physical properties. rsc.orgresearchgate.net For example, pyrrolidine-based chiral porous polymers have been synthesized and used as effective heterogeneous organocatalysts for asymmetric reactions in water, demonstrating high yields and enantioselectivities. rsc.org The encapsulation of pyrrolidine-based organocatalysts into metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) is another promising strategy to create robust, recyclable catalysts. researchgate.netconsensus.app

Ionic Liquids and Conductive Materials: Pyrrolidinium-based ionic liquids and poly(ionic liquid)s are being explored for a variety of applications, including as electrolytes in energy storage devices. acs.orgchemrxiv.orgelsevierpure.com These materials combine the desirable properties of ionic liquids, such as thermal stability, with the processability of polymers. researchgate.net Researchers have synthesized pyrrolidinium-based polyurethane ionenes and studied how factors like counterions and polymer chain composition affect their thermal properties and ionic conductivity. acs.org The integration of materials informatics and machine learning is accelerating the discovery of new pyrrolidinium-based organic ionic plastic crystals with high ionic conductivity. chemrxiv.orgacs.org

| Application Area | Pyrrolidine-Based Material | Key Findings and Potential | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Chiral Porous Polymers (Py-CPP) | Effective catalyst for asymmetric Michael additions in water with high yields (up to 98%) and enantioselectivities (up to 99%). | rsc.org |

| Heterogeneous Catalysis | Functionalized MOFs and COFs | Provides a platform for recyclable organocatalysts, mimicking biological catalytic processes. | researchgate.netconsensus.app |

| Energy Storage | Pyrrolidinium-Based Polyurethane Ionenes | Exhibits potential for ion-conductive materials; conductivity can be tuned by modifying anions and polymer structure. | acs.org |

| Energy Storage | Organic Ionic Plastic Crystals (OIPCs) | Materials informatics approaches are identifying OIPCs with high ionic conductivity (e.g., 1.75×10-4 S cm-1 at 25°C). | chemrxiv.orgacs.org |

| Solid-State Electrolytes | Pyrrolidinium-PEG Copolyester | Accelerates Li-ion transport in semi-IPN solid films for flexible, nonflammable lithium batteries. | elsevierpure.com |

Q & A

[Basic] What are the primary synthetic routes for (1-Ethylpyrrolidin-3-yl)methanamine, and what experimental conditions are critical for successful synthesis?

Answer:

The compound can be synthesized via reductive amination or nucleophilic substitution. Key steps include:

- Reductive Amination : Reacting pyrrolidin-3-ylmethanamine with ethyl iodide in the presence of a reducing agent (e.g., sodium borohydride or lithium aluminum hydride) under inert atmosphere. Optimal temperatures range from 0–25°C to minimize side reactions .

- Nucleophilic Substitution : Using a pre-functionalized pyrrolidine derivative (e.g., 3-bromopyrrolidine) with ethylamine under reflux in ethanol (78–80°C for 2 hours). Catalytic bases like triethylamine improve yield .

Critical Conditions :

| Parameter | Requirement |

|---|---|

| Temperature Control | Avoid exceeding 80°C to prevent decomposition |

| Solvent | Anhydrous ethanol or THF |

| Purity of Reagents | ≥98% to avoid competing reactions |

[Basic] How can researchers characterize the physicochemical properties of this compound?

Answer:

Key methods include:

- Solubility : Use gravimetric analysis or UV-Vis spectroscopy in solvents like water, ethanol, or DMSO. Evidence suggests methanamine derivatives exhibit temperature-dependent solubility (e.g., mole fraction of 0.15–0.25 in ethanol at 25°C) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Amine groups may oxidize; antioxidants like BHT are recommended .

- pKa Determination : Potentiometric titration in aqueous buffers (pH 2–12). Expected pKa ~10.5 due to the secondary amine .

[Basic] What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Storage : Store in amber vials under nitrogen at 2–8°C to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before incineration by licensed facilities .

[Advanced] How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Raney Ni) for reductive amination. Pd/C at 5% loading increases yield by 20% compared to NaBH4 .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., imine formation). Adjust stoichiometry if ethyl iodide is in excess .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water in nucleophilic substitutions .

[Advanced] What methodologies are suitable for evaluating the pharmacological activity of this compound derivatives?

Answer:

- In Vitro Assays :

- Cytotoxicity : MTT assay on human glioma U87 MG cells (IC50 determination) .

- Receptor Binding : Radioligand displacement assays for dopamine or serotonin receptors .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC50 values. Include positive controls (e.g., cisplatin for anticancer studies) .

[Advanced] How should researchers address contradictory data in the bioactivity or synthesis outcomes of this compound?

Answer:

- Root-Cause Analysis :

- Statistical Validation : Apply Tukey’s HSD test for outlier removal and replicate experiments ≥3 times .

[Advanced] What computational tools are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like GPCRs. Parameterize the ethylpyrrolidine moiety for conformational flexibility .

- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) using datasets from PubChem .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers .

[Advanced] What in vitro models are recommended for assessing the anticancer potential of this compound?

Answer:

- Cell Lines : Human glioma U87 MG (for CNS activity) and MCF-7 (breast cancer) .

- Methodological Considerations :

- 3D Spheroid Cultures : Mimic tumor microenvironments using Matrigel .

- Apoptosis Assays : Annexin V-FITC/PI staining with flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.